molecular formula C22H20ClN3O2 B2813787 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2035022-99-0

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2813787
CAS No.: 2035022-99-0
M. Wt: 393.87
InChI Key: JTNKJYPZSXHQSI-VAWYXSNFSA-N
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Description

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by its complex structure, which includes a quinazolinone core, a piperidine ring, and a chlorophenyl group

Preparation Methods

The synthesis of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using appropriate piperidine derivatives.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride.

    Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety through a condensation reaction between the piperidine derivative and acryloyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives, potentially altering its pharmacological properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinazolinone core or the piperidine ring, leading to a variety of analogs with diverse biological activities.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases, such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities, but differ in their substituents and overall structure.

    Piperidine Derivatives: Compounds with a piperidine ring may have similar pharmacological properties, but their activity can vary based on the attached functional groups.

    Chlorophenyl Derivatives: These compounds contain a chlorophenyl group and may have similar chemical reactivity, but their biological activity can differ based on the overall molecular structure.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-19-9-3-1-6-16(19)11-12-21(27)25-13-5-7-17(14-25)26-15-24-20-10-4-2-8-18(20)22(26)28/h1-4,6,8-12,15,17H,5,7,13-14H2/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNKJYPZSXHQSI-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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